Lucidenic acid N

概述

描述

Lucidenic Acid N is a tetracyclic triterpenoid compound isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. This compound is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, antioxidant, and anti-viral activities . This compound is part of a larger group of lucidenic acids, which are secondary metabolites of Ganoderma lucidum .

科学研究应用

化学: 用作合成具有增强药理活性的新型三萜类衍生物的先导化合物。

生物学: 研究其在调节细胞过程中的作用,包括凋亡和细胞周期调节。

作用机制

亮菌酸 N 的作用机制涉及多个分子靶点和途径:

生化分析

Cellular Effects

Lucidenic Acid N has been found to exert effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce cytotoxicity in different cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been demonstrated to induce cancer cell apoptosis via the activation of caspase-9 and caspase-3, followed by PARP cleavage . More in-depth studies are needed to fully understand its mechanism of action.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Some studies have shown that supplement of the lucidenic acid-rich extract decreased the number of tumor foci and the activities of serum MMP-2 and MMP-9 in the ICR-nu/nu mice implanted

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels

准备方法

合成路线和反应条件: 亮菌酸 N 的合成涉及多个步骤,从羊毛甾醇开始,羊毛甾醇是一种常见的三萜类前体。合成路线通常包括氧化、还原和环化反应,以形成四环结构。 特定的反应条件,如温度、pH 值和溶剂,经过优化以获得高产率和纯度 。

工业生产方法: 亮菌酸 N 的工业生产主要通过灵芝的栽培实现。真菌在受控条件下生长,以最大限度地提高三萜类化合物的产量。 然后收获子实体,干燥,并进行提取和纯化过程以分离亮菌酸 N 。

化学反应分析

反应类型: 亮菌酸 N 经历各种化学反应,包括:

氧化: 将羟基转化为羰基。

还原: 将羰基还原为羟基。

取代: 用其他取代基替换官能团。

常见的试剂和条件:

氧化: 在酸性条件下,使用高锰酸钾或三氧化铬等试剂。

还原: 使用硼氢化钠或氢化铝锂等试剂。

相似化合物的比较

生物活性

Lucidenic acid N, a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Overview of Lucidenic Acids

Lucidenic acids are a group of triterpenoids characterized by a C27 lanostane skeleton. They are primarily found in Ganoderma lucidum, commonly known as reishi or lingzhi mushroom, which has been used in traditional medicine for centuries. While extensive research has focused on ganoderic acids, lucidenic acids have emerged as significant compounds with various health benefits.

Pharmacological Properties

This compound exhibits a range of biological activities, including:

- Anti-cancer Activity : Studies indicate that this compound can induce cytotoxic effects in various cancer cell lines, including liver cancer (HepG2) and breast cancer cells. It has been shown to inhibit cell proliferation and induce apoptosis through various pathways, including the modulation of matrix metalloproteinase-9 (MMP-9) activity .

- Anti-inflammatory Effects : this compound demonstrates potential anti-inflammatory properties by suppressing inflammatory cytokines and mediators in vitro. This may be beneficial for conditions characterized by chronic inflammation .

- Antioxidant Activity : The compound exhibits strong antioxidant capabilities, which help mitigate oxidative stress and protect cells from damage caused by free radicals .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

The biological activities of this compound are attributed to its structural characteristics and interactions with cellular pathways:

- Inhibition of MMP-9 : this compound has been shown to significantly inhibit PMA-induced MMP-9 activity in HepG2 cells, which is crucial for cancer cell invasion and metastasis .

- Regulation of Apoptosis : It modulates apoptotic pathways by influencing pro-apoptotic and anti-apoptotic proteins, thus promoting cell death in cancerous cells .

- Antioxidative Mechanisms : The compound enhances the expression of endogenous antioxidant enzymes, reducing oxidative stress within cells .

Table 1: Biological Activities of this compound

Table 2: Case Studies on this compound

| Study Title | Findings | Year |

|---|---|---|

| Anti-invasive effect of lucidenic acids | Significant inhibition of HepG2 cell invasion | 2007 |

| Biological activity assessment of Ganoderma lucidum | Identified this compound's role in anti-cancer effects | 2023 |

| Neuroprotective potential in neurodegenerative models | Suggested protective effects against neuronal degeneration | 2023 |

属性

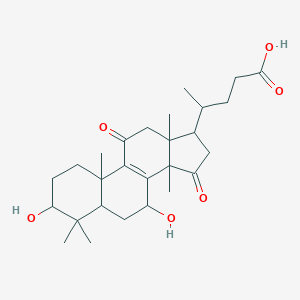

IUPAC Name |

(4R)-4-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18-19,28,30H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16+,18+,19+,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGBNHHXOJXFNM-UQCMLMITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316785 | |

| Record name | Lucidenic acid N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364622-33-3 | |

| Record name | Lucidenic acid N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364622-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lucidenic acid N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the reported cytotoxic activity of Lucidenic acid N?

A1: this compound has shown significant cytotoxic activity against specific tumor cell lines in laboratory settings. Research indicates it exhibits cytotoxicity against Hep G2, Hep G2.2.15, and P-388 tumor cells [].

Q2: Has this compound been isolated from other species of Ganoderma besides Ganoderma lucidum?

A2: Yes, this compound has also been isolated from the fruiting bodies of Ganoderma tsugae, along with other triterpenoids []. This suggests a potential broader distribution of this compound within the Ganoderma genus.

Q3: Are there any studies investigating the synergistic effects of this compound with conventional chemotherapy drugs?

A3: Yes, research indicates that this compound exhibits synergistic cytotoxic effects with doxorubicin in HeLa cells []. This synergistic interaction was found to be partly mediated by enhanced oxidative stress and DNA damage in the cancer cells.

Q4: Is there any research on the mechanism of action of this compound?

A4: While specific mechanisms are still under investigation, proteomic studies suggest that treatment with Ganoderma triterpenes, including this compound, influences the expression of proteins involved in cell proliferation, cell cycle regulation, apoptosis, and oxidative stress []. This suggests multiple potential pathways through which this compound might exert its effects.

Q5: Beyond its potential anti-cancer properties, are there other areas of research related to this compound?

A5: While most research focuses on its cytotoxic activities, this compound is also being investigated for its potential role in complex herbal formulations like Wuling Capsules, studied for their anti-hepatic fibrosis effects. While this compound is one of many compounds in this formulation, its specific contribution to the overall therapeutic effect remains to be elucidated [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。